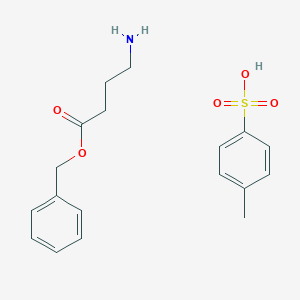

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

説明

特性

IUPAC Name |

benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.C7H8O3S/c12-8-4-7-11(13)14-9-10-5-2-1-3-6-10;1-6-2-4-7(5-3-6)11(8,9)10/h1-3,5-6H,4,7-9,12H2;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVEADJJUOBFQIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10602135 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26727-22-0 | |

| Record name | Butanoic acid, 4-amino-, phenylmethyl ester, 4-methylbenzenesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26727-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl 4-aminobutanoate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10602135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to H-GABA-OBzl p-Tosylate in Medicinal Chemistry

Executive Summary

γ-Aminobutyric acid benzyl ester p-tosylate (H-GABA-OBzl p-Tosylate) is a cornerstone building block in modern medicinal chemistry, serving as a strategically protected and synthetically versatile precursor to a wide array of bioactive molecules. Its structure elegantly addresses the inherent challenges of working with γ-aminobutyric acid (GABA), namely its high polarity and inability to cross the blood-brain barrier. By masking the carboxylic acid as a benzyl ester and stabilizing the free amine as a tosylate salt, this reagent provides chemists with a stable, crystalline solid that is readily incorporated into complex synthetic schemes.[1][2][3] This guide provides an in-depth exploration of the role of H-GABA-OBzl p-tosylate, detailing its application in the synthesis of GABA analogues for central nervous system (CNS) disorders, its incorporation into peptidomimetics, and its utility in sophisticated prodrug strategies.[2][4][5] We will provide field-proven experimental protocols, quantitative data on derived compounds, and a discussion of the underlying chemical principles that make this reagent an indispensable tool for researchers, scientists, and drug development professionals.

Foundational Principles: Understanding the Reagent's Strategic Design

The GABA Conundrum in CNS Drug Discovery

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a critical role in regulating neuronal excitability.[6][7] Its therapeutic potential for conditions characterized by neuronal hyperexcitability, such as epilepsy, anxiety, and spasticity, is immense. However, GABA itself is a poor therapeutic agent due to its zwitterionic nature at physiological pH, which results in high water solubility and an inability to efficiently cross the lipophilic blood-brain barrier (BBB).[6][8] This has driven intensive research into the development of GABA analogues and prodrugs that can deliver the therapeutic action of GABA to the CNS.[6][8][9]

Chemical Identity and Physicochemical Properties

H-GABA-OBzl p-tosylate is the p-toluenesulfonate salt of the benzyl ester of GABA. The tosylate salt form confers significant advantages over the free amine, which is often an oil and more difficult to handle. It transforms the molecule into a stable, crystalline, and weighable solid, simplifying its use in precise synthetic applications.[3]

| Property | Value | Reference(s) |

| Chemical Name | γ-Aminobutyric acid benzyl ester p-tosylate | [1][10] |

| Synonyms | H-g-Abu-OBzl·TosOH, Benzyl 4-aminobutanoate 4-methylbenzenesulfonate | [2][10] |

| CAS Number | 26727-22-0 | [1][2][11] |

| Molecular Formula | C₁₈H₂₃NO₅S | [10] |

| Molecular Weight | 365.45 g/mol | [2][10] |

| Appearance | White to off-white crystalline powder | [2] |

| Solubility | Soluble in methanol, chloroform, dichloromethane (DCM), DMSO | [3][5][12] |

The Rationale Behind the Protecting Groups

The synthetic utility of H-GABA-OBzl p-tosylate is rooted in its dual-protection strategy:

-

Benzyl (Bzl) Ester: The carboxylic acid is protected as a benzyl ester. This group is highly robust and stable to a wide range of reaction conditions, including those used for peptide coupling and modifications at the amine terminus. Crucially, it can be selectively removed under mild conditions via catalytic hydrogenolysis (e.g., H₂/Pd-C), a method orthogonal to many amine-protecting groups like Boc and Fmoc.[13]

-

p-Toluenesulfonate (Tosylate) Salt: The primary amine is protonated and forms a salt with p-toluenesulfonic acid. This not only improves the compound's physical properties but also prevents the free amine from undergoing unwanted side reactions during storage. The free amine is easily liberated in situ just before its intended reaction by treatment with a non-nucleophilic base.[3]

Core Applications in Medicinal Chemistry

A Foundational Building Block for GABA Analogues

The most direct application of H-GABA-OBzl p-tosylate is in the synthesis of novel GABA analogues designed to have improved pharmacokinetic properties, particularly BBB penetration.[2][6] The protected GABA scaffold allows for extensive modification, such as the introduction of lipophilic groups or conformational constraints, to create molecules that can engage with GABA receptors or transporters in the CNS.[14][15][16]

Caption: Conceptual workflow for synthesizing GABA analogues from H-GABA-OBzl p-tosylate.

Incorporation into Peptidomimetics

H-GABA-OBzl p-tosylate is a valuable tool for creating peptidomimetics, which are molecules designed to mimic natural peptides but with enhanced stability against enzymatic degradation.[1][5] Incorporating the flexible four-carbon GABA backbone can induce specific secondary structures (e.g., turns) or serve as a spacer element in peptide chains, influencing the molecule's interaction with biological targets. It is frequently used in solid-phase peptide synthesis (SPPS) where the protected GABA unit is coupled into a growing peptide chain.[1]

A Key Component in Prodrug Design

The benzyl ester of the GABA moiety can itself be part of a prodrug strategy.[4][17] A prodrug is an inactive or less active compound that is metabolized in vivo to the active parent drug.[18] Masking the polar carboxylate group as a benzyl ester increases the molecule's lipophilicity, which can significantly improve its ability to cross cell membranes and the BBB. Once in the target tissue, endogenous esterase enzymes can cleave the benzyl ester, releasing the active carboxylic acid-containing drug.[4][9]

Caption: Schematic of a prodrug strategy utilizing a benzyl ester for CNS delivery.

Synthetic Methodologies and Protocols

Synthesis of H-GABA-OBzl p-Tosylate via Fischer Esterification

This protocol describes the direct esterification of GABA with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the salt-forming agent. The causality behind this choice is efficiency; the acid serves two critical roles, and the azeotropic removal of water is essential to drive the reversible reaction to completion.

Experimental Protocol:

-

Setup: Equip a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

-

Reagents: To the flask, add γ-aminobutyric acid (GABA) (1.0 eq), benzyl alcohol (2.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and toluene (approx. 50 mL per 0.1 mol of GABA).[11]

-

Reaction: Heat the suspension to reflux. Water generated during the esterification will be collected in the Dean-Stark trap. Continue refluxing for 5-8 hours, or until no more water is collected.[11]

-

Workup: Cool the reaction mixture to room temperature. Reduce the volume of toluene by approximately two-thirds using a rotary evaporator.[11]

-

Precipitation: Add diethyl ether to the concentrated mixture with vigorous stirring to precipitate the product.

-

Purification: Collect the precipitate by filtration. To enhance purity, dissolve the crude solid in a minimal amount of warm methanol and re-precipitate by adding diethyl ether.[11]

-

Drying: Collect the final white crystalline product by filtration and dry under vacuum. A typical yield is >95%.[11]

Protocol: Solution-Phase Peptide Coupling

This protocol details the coupling of an N-Boc-protected amino acid to H-GABA-OBzl p-tosylate. The self-validating nature of this system relies on the careful neutralization of the tosylate salt to liberate the nucleophilic amine without causing unwanted side reactions, followed by activation of the carboxyl partner.

Caption: Experimental workflow for solution-phase peptide coupling.

Experimental Protocol:

-

Amine Component: In a reaction vessel, dissolve H-GABA-OBzl p-tosylate (1.0 eq) in an anhydrous solvent (e.g., DCM or DMF). Cool the solution to 0°C in an ice bath.

-

Neutralization: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) (1.1 eq) dropwise to neutralize the tosylate salt and liberate the free amine. Stir for 15-20 minutes at 0°C.

-

Acid Component: In a separate flask, dissolve the N-Boc-protected amino acid (1.0 eq) and a racemization suppressor like 1-hydroxybenzotriazole (HOBt) (1.0 eq) in the anhydrous solvent.

-

Activation: Cool the acid component solution to 0°C and add a coupling agent, such as a water-soluble carbodiimide (WSC) (1.1 eq).[13] Stir for 10 minutes to form the activated ester.

-

Coupling: Transfer the activated acid solution to the amine solution. Allow the reaction to stir at 0°C for one hour, then warm to room temperature and stir overnight.

-

Workup & Purification: Quench the reaction and perform a standard aqueous workup. Purify the resulting protected dipeptide by column chromatography on silica gel.[13]

Biological Activity of Derived Compounds

The true measure of H-GABA-OBzl p-tosylate's utility is the biological activity of the molecules it helps create. The following table summarizes quantitative data for representative GABA analogues, illustrating their potency at specific molecular targets.

| Compound Class | Example Compound | Target | Activity Metric | Value | Reference(s) |

| GABA Uptake Inhibitor | rac-(u)-13c | hGAT-1 | pIC₅₀ | 6.14 | [15] |

| GABA Uptake Inhibitor | rac-(u)-13c | mGAT1 | pKᵢ | 6.99 | [15] |

| GABA Uptake Inhibitor | exo-THPO | Glial GABA Uptake | IC₅₀ | 200 µM | [19] |

| GABA Analogue (Prodrug) | (R)-(+)-45 | Anticonvulsant | ED₅₀ (mice) | 44 µmol/kg | [19] |

| GABA Agonist | Baclofen | GABA-B Receptor | Clinical | Antitussive Effect | [20] |

Note: While not all compounds listed were necessarily synthesized from H-GABA-OBzl p-tosylate, they represent the types of target molecules for which this building block is ideally suited.

Conclusion and Future Perspectives

H-GABA-OBzl p-tosylate is more than just a protected amino acid; it is a strategic tool that empowers medicinal chemists to overcome fundamental challenges in CNS drug discovery. Its well-conceived design provides a stable, versatile, and efficient entry point for the synthesis of novel GABA analogues, complex peptidomimetics, and innovative prodrugs. The logical application of its orthogonal protecting groups allows for the construction of molecules with finely tuned properties aimed at enhancing bioavailability, target engagement, and therapeutic efficacy. As the demand for more sophisticated CNS therapeutics continues to grow, the role of foundational building blocks like H-GABA-OBzl p-tosylate will remain critical in the rational design and development of the next generation of neurological drugs.

References

-

Cas 26727-22-0, H-GAMMA-ABU-OBZL P-TOSYLATE - LookChem. [Link]

-

Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors - MDPI. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - PMC. [Link]

-

The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. [Link]

-

Synthesis and resolution of 2-methyl analogues of GABA | Request PDF - ResearchGate. [Link]

-

Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed. [Link]

-

Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives - EHU. [Link]

-

GABA-A receptor subtypes in the brain: a paradigm for CNS drug discovery? - PubMed. [Link]

-

Drug evolution: p-aminobenzoic acid as a building block - PubMed. [Link]

-

An update on GABA analogs for CNS drug discovery - PubMed. [Link]

-

Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed. [Link]

-

Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science. [Link]

-

Prodrug Approach as a Strategy to Enhance Drug Permeability - MDPI. [Link]

-

Drug Discovery with Privileged Building Blocks: Tactics in Medicinal Chemistry - Routledge. [Link]

-

GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PubMed Central. [Link]

-

(PDF) An update on GABA analogs for CNS drug discovery - ResearchGate. [Link]

-

Synthesis of Chiral Building Blocks for Use in Drug Discovery - MDPI. [Link]

-

Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed. [Link]

-

An update on GABA analogs for CNS drug discovery. - Semantic Scholar. [Link]

-

On high- and low-affinity agonist sites in GABAA receptors - PubMed. [Link]

-

Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues - PubMed. [Link]

-

Stability of GABA levels in CSF under various conditions of storage - PubMed. [Link]

-

Antitussive effect of the GABA-agonist baclofen - PubMed. [Link]

-

Molecular mechanisms of interaction between the neuroprotective substance riluzole and GABA(A)-receptors - PubMed. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. An update on GABA analogs for CNS drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAkines – Advances in the Discovery, Development, and Commercialization of Positive Allosteric Modulators of GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, stability and anticonvulsant activity of two new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 26727-22-0 CAS Manufactory [m.chemicalbook.com]

- 11. H-GAMMA-ABU-OBZL P-TOSYLATE | 26727-22-0 [chemicalbook.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives [addi.ehu.es]

- 15. Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Structure-activity relationship and pharmacology of gamma-aminobutyric acid (GABA) transport inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]

- 18. mdpi.com [mdpi.com]

- 19. Selective inhibitors of glial GABA uptake: synthesis, absolute stereochemistry, and pharmacology of the enantiomers of 3-hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antitussive effect of the GABA-agonist baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Benzyl 4-aminobutanoate tosylate as a GABA prodrug

An In-Depth Technical Guide to Benzyl 4-aminobutanoate Tosylate as a GABA Prodrug

Executive Summary

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS), playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1][2] Its therapeutic potential for neurological disorders characterized by hyperexcitability, such as epilepsy and anxiety, is significant.[3] However, the clinical utility of exogenous GABA is severely limited by its hydrophilic nature, which prevents it from efficiently crossing the blood-brain barrier (BBB).[4] This guide provides a comprehensive technical overview of Benzyl 4-aminobutanoate tosylate, a prodrug strategy designed to overcome this fundamental challenge. By masking the polar carboxyl group of GABA as a lipophilic benzyl ester, this compound is engineered for enhanced CNS penetration. The tosylate salt form ensures stability and improves handling characteristics. We will explore the synthesis, proposed mechanism of action, essential experimental protocols for validation, and the scientific rationale underpinning its design as a CNS-targeted therapeutic agent.

The Rationale for a GABA Prodrug Strategy

The BBB is a highly selective barrier that protects the brain from systemic substances. While essential for CNS homeostasis, it also blocks the passage of most therapeutics, including neurotransmitters like GABA.[4] Although specific GABA transporters (GAT2/BGT-1) are present at the BBB, the efflux rate of GABA from the brain is significantly higher than its influx, preventing systemically administered GABA from achieving therapeutic concentrations within the CNS.[4][5][6]

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. For CNS targets, a common strategy involves increasing a molecule's lipophilicity to facilitate passive diffusion across the BBB. Benzyl 4-aminobutanoate tosylate exemplifies this approach.

-

Lipophilicity Enhancement : The benzyl ester moiety masks the negatively charged and polar carboxylic acid group of GABA, significantly increasing the molecule's overall lipid solubility. This is a critical modification designed to improve its ability to permeate the lipid-rich endothelial cell membranes of the BBB.

-

Metabolic Activation : The core principle is that once the prodrug has entered the CNS, it must be efficiently converted back to GABA to exert its therapeutic effect. This bioactivation relies on the activity of ubiquitous enzymes within the brain.

-

Salt Form : The p-toluenesulfonate (tosylate) counter-ion forms a stable, crystalline salt with the protonated amino group of the GABA ester.[7] This enhances the compound's stability for storage and formulation and is a standard practice in pharmaceutical development.

| Property Comparison | GABA | Benzyl 4-aminobutanoate (Prodrug Moiety) |

| Molecular Formula | C₄H₉NO₂ | C₁₁H₁₅NO₂ |

| Molecular Weight | 103.12 g/mol | 193.24 g/mol |

| Polarity | High (Zwitterionic) | Moderate-High (Increased Lipophilicity) |

| Predicted LogP | Low | Higher |

| BBB Permeability | Very Low[4] | Expected to be Significantly Higher |

Synthesis of Benzyl 4-aminobutanoate Tosylate

The synthesis is a well-established procedure in organic chemistry, typically a Fischer-Speier esterification followed by salt formation. The reaction involves the acid-catalyzed esterification of 4-aminobutanoic acid with benzyl alcohol, using p-toluenesulfonic acid as both the catalyst and the eventual counter-ion.

Diagram 1: Synthesis Pathway

Caption: Reaction scheme for the synthesis of Benzyl 4-aminobutanoate tosylate.

Protocol 1: Laboratory-Scale Synthesis

Causality: This protocol utilizes a Dean-Stark apparatus to azeotropically remove water, the byproduct of the esterification. Driving the reaction equilibrium towards the product is essential for achieving a high yield, a classic application of Le Châtelier's principle. Toluene is chosen as the solvent due to its ability to form an azeotrope with water and its suitable boiling point.

-

Setup : Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging the Flask : To the flask, add 4-aminobutanoic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.1 eq), and benzyl alcohol (1.5 eq). Add a sufficient volume of toluene to suspend the reactants.

-

Reaction : Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is removed as a toluene azeotrope. Monitor the reaction progress by observing the cessation of water collection and optionally by Thin Layer Chromatography (TLC).

-

Workup : Once the reaction is complete, cool the mixture to room temperature. The product may begin to crystallize. Cool further in an ice bath to maximize precipitation.

-

Isolation : Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove residual benzyl alcohol and toluene.

-

Purification : The crude product can be purified by recrystallization, for example, from an ethanol/ether solvent system, to yield the final Benzyl 4-aminobutanoate tosylate salt as a white crystalline solid.

Proposed Mechanism of Action: From Prodrug to Neurotransmitter

The therapeutic efficacy of this prodrug is entirely dependent on a two-stage process: successful transit across the BBB followed by efficient enzymatic hydrolysis to release active GABA.

Diagram 2: Proposed In-Vivo Mechanism of Action

Caption: The prodrug crosses the BBB and is hydrolyzed by CNS esterases to release GABA.

Enzymatic Hydrolysis

The key bioactivation step is the cleavage of the benzyl ester bond. This reaction is catalyzed by carboxylesterases (CES), which are ubiquitously distributed throughout the body, including in plasma, liver, and the brain.[8][9] The benzyl ester is a substrate for these enzymes, which hydrolyze it to release GABA, benzyl alcohol, and the tosylate anion.[10][11]

The rate of hydrolysis is a critical parameter. It must be slow enough in the systemic circulation to allow the intact prodrug to reach the BBB, but rapid enough within the CNS to release GABA at a therapeutically relevant rate. Benzyl alcohol, the other hydrolysis product, is a generally recognized as safe (GRAS) substance at low concentrations and is metabolized by alcohol dehydrogenase.

Experimental Validation and Characterization

Validating the prodrug concept requires a series of well-defined in vitro and in vivo experiments. As a Senior Application Scientist, the focus is on robust, self-validating protocols that provide clear, interpretable data.

In Vitro Stability and Hydrolysis Studies

Rationale: These experiments are crucial to determine if the prodrug is stable enough to survive transit to the brain and to confirm that it is indeed a substrate for the target enzymes. The use of specific enzyme inhibitors provides definitive evidence of the hydrolysis mechanism.

Protocol 2: In Vitro Hydrolysis in Plasma and Brain Homogenate

-

Preparation : Prepare stock solutions of Benzyl 4-aminobutanoate tosylate in a suitable solvent (e.g., DMSO). Obtain fresh rodent or human plasma and prepare brain homogenates in a phosphate buffer (pH 7.4).

-

Inhibitor Group (Self-Validation) : For a parallel set of experiments, pre-incubate the plasma and brain homogenate samples with bis-(p-nitrophenyl)phosphate (BNPP), an irreversible inhibitor of carboxylesterases, for 30 minutes at 37°C.[8]

-

Incubation : Spike the prodrug into the plasma, brain homogenate, and their respective inhibitor-treated counterparts to a final concentration of ~10-50 µM. Incubate all samples at 37°C.

-

Time Points : Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60, 90 minutes).

-

Sample Quenching : Immediately stop the enzymatic reaction in each aliquot by adding an excess of cold acetonitrile. This precipitates proteins.

-

Processing : Centrifuge the samples to pellet the precipitated protein. Transfer the supernatant for analysis.

-

Analysis : Quantify the remaining concentration of the parent prodrug and the appearance of GABA using a validated analytical method, such as HPLC (see Protocol 3). The hydrolysis half-life (t½) can then be calculated. A significant difference in hydrolysis rate between the standard and inhibitor-treated groups confirms the role of carboxylesterases.[8]

Analytical Methodology

Rationale: Accurate quantification of both the prodrug and the released GABA is fundamental to all pharmacokinetic and pharmacodynamic studies. GABA itself lacks a chromophore, making direct UV detection difficult. Therefore, pre-column derivatization is the standard and most reliable approach for its analysis by HPLC.[12][13][14]

Protocol 3: HPLC Analysis of GABA and Prodrug

-

Derivatization of GABA : To the supernatant from Protocol 2 (or other processed biological samples), add a sodium bicarbonate buffer (pH ~9.0). Add a solution of 2,4-Dinitrofluorobenzene (DNFB) in acetonitrile.[14] Alternatively, dansyl chloride can be used.[12] Heat the mixture (e.g., 60°C for 1 hour) to form the DNP-GABA derivative, which is readily detectable by UV-Vis.

-

HPLC System : Use a reverse-phase C18 column.

-

Mobile Phase : A gradient elution is typically required. For example, start with a mixture of acetonitrile and a buffered aqueous solution (e.g., sodium acetate), gradually increasing the proportion of acetonitrile.

-

Detection :

-

Prodrug : The benzyl ester has an aromatic ring and can be detected directly by UV absorbance, typically around 254 nm.

-

DNP-GABA : The derivatized GABA can be detected at a higher wavelength, often around 360 nm.[14]

-

-

Quantification : Generate standard curves for both the parent prodrug and the DNP-GABA derivative to enable accurate quantification in the experimental samples.

Diagram 3: Analytical Workflow for Hydrolysis Studies

Caption: Workflow for sample preparation and HPLC analysis of the prodrug and GABA.

Pharmacokinetics and In Vivo Considerations

While specific in vivo data for Benzyl 4-aminobutanoate tosylate is not publicly available, we can extrapolate the expected pharmacokinetic profile. A successful prodrug would exhibit a profile distinct from that of oral GABA.

| Pharmacokinetic Parameter | Oral GABA Administration | Expected Profile for GABA Prodrug |

| Absorption (Tmax) | Rapid, ~0.5 - 1.5 hours[15][16] | Rapid, likely similar to GABA |

| Bioavailability | Low due to metabolism and poor absorption | Potentially higher systemic exposure of the prodrug |

| Elimination Half-life (t½) | ~5 hours[15][16] | The prodrug may have a different t½, but the released GABA would follow its known kinetics. |

| CNS Concentration | Negligible[4] | Measurable concentrations of both prodrug and released GABA expected post-administration. |

An essential in vivo experiment would involve administering the prodrug to rodents and measuring the time-course concentrations of both the prodrug and GABA in plasma and, critically, in brain tissue via microdialysis.[17] This would provide definitive proof of BBB penetration and CNS bioactivation, validating the entire prodrug concept.

Conclusion and Future Directions

Benzyl 4-aminobutanoate tosylate represents a rational, chemically sound approach to solving the long-standing problem of GABA delivery to the central nervous system. Its design is based on the established principle of increasing lipophilicity to enhance blood-brain barrier penetration, with a reliance on endogenous esterases for in-situ bioactivation. The technical framework provided here outlines the necessary synthesis, mechanistic validation, and analytical methodologies required to advance its development.

Future research should focus on obtaining definitive in vivo pharmacokinetic and pharmacodynamic data. Key questions to be answered include the precise rate of CNS hydrolysis, the therapeutic window of the released GABA, and a comparison of its efficacy in animal models of epilepsy or anxiety against standard-of-care agents.[18][19] The success of this and similar GABA prodrugs could unlock new therapeutic options for a range of debilitating neurological disorders.

References

- Takahashi, K., Tega, Y., & Deguchi, Y. (2018). GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier. PubMed.

- Geier, E., Frolund, B., & Chebib, M. (2023). Ways of modulating GABA transporters to treat neurological disease. Taylor & Francis Online.

- (2024). GABA and the blood-brain barrier. Troscriptions.

- BenchChem.

- (2024). 2-Minute Neuroscience: GABA. Encyclopedia MDPI.

- Ohtsuki, S., & Terasaki, T. (2007). Brain-to-Blood Transporters for Endogenous Substrates and Xenobiotics at the Blood-Brain Barrier: An Overview of Biology and Methodology. PubMed Central.

- J&K Scientific LLC.

- Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. Frontiers in Pharmacology.

- Gong, T., Wu, C., Zhang, H., & Chen, F. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed Central.

- Gong, T., Wu, C., Zhang, H., & Chen, F. (2022). Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants. PubMed.

- Lada, M. W., Vickroy, T. W., & Kennedy, R. T. (2004). Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection. NIH.

- N.N. (n.d.). 2.2.2.3 Substituted Benzyl Esters. Thieme.

- Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics. PubMed Central.

- Zhang, H., Yao, H., & Chen, F. (2010). A Validated HPLC Method for the Determination of GABA by Pre-Column Derivatization with 2,4-Dinitrofluorodinitrobenzene and Its Application to Plant GAD Activity Study.

- Li, J., Zhang, Z., Liu, X., Wang, Y., Mao, F., Mao, J., ... & Wang, Q. (2015). Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics.

- Amantea, D., et al. (2003). Anticonvulsant activity of new GABA prodrugs. PubMed.

- de Oliveira, D. N., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Scientific Reports.

- Schellenberger, V., et al. (1993). Hydrolysis of peptide esters by different enzymes. PubMed.

- Tunek, A., & Levin, E. (1995). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. PubMed.

- N.N. (1948). 15159 Metabolism of Methyl and Benzyl Esters of Penicillin by Different Species. Experimental Biology and Medicine.

- Chem-Impex.

- Meldrum, B. S. (1982). Pharmacology of GABA. PubMed.

- LookChem.

- Kopec, K., et al. (2022). Discovery of (R)-N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [(R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo. PubMed.

- Bolchi, C., et al. (2019). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts.

- Shank, R. P., & Campbell, G. (2001). The new generation of GABA enhancers.

- Kaur, R., et al. (2021). Rational approaches for the design of various GABA modulators and their clinical progression. ScienceDirect.

Sources

- 1. The new generation of GABA enhancers. Potential in the treatment of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rational approaches for the design of various GABA modulators and their clinical progression - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacology of GABA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. troscriptions.com [troscriptions.com]

- 5. GAT2/BGT-1 as a system responsible for the transport of gamma-aminobutyric acid at the mouse blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Brain-to-Blood Transporters for Endogenous Substrates and Xenobiotics at the Blood-Brain Barrier: An Overview of Biology and Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lookchem.com [lookchem.com]

- 8. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ebm-journal.org [ebm-journal.org]

- 12. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Validation of HPLC Method for Analysis of Gamma-Aminobutyric and Glutamic Acids in Plant Foods and Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Frontiers | Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics [frontiersin.org]

- 16. Study of GABA in Healthy Volunteers: Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Determination of GABA, Glutamate and Carbamathione in Brain Microdialysis Samples by Capillary Electrophoresis with Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Anticonvulsant activity of new GABA prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of (R)- N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide [ (R)-AS-1], a Novel Orally Bioavailable EAAT2 Modulator with Drug-like Properties and Potent Antiseizure Activity In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: A Versatile Building Block for Peptide Modification

An Application Guide to Benzyl 4-aminobutanoate Tosylate in Modern Peptide Synthesis

In the landscape of peptide chemistry, the introduction of non-proteinogenic amino acids and linkers is a cornerstone of designing novel therapeutic peptides, peptidomimetics, and biochemical tools. Benzyl 4-aminobutanoate tosylate, the p-toluenesulfonic acid salt of the gamma-aminobutyric acid (GABA) benzyl ester, has emerged as a highly valuable reagent in this domain.[1][2] Its structure offers a unique combination of a flexible four-carbon chain, a primary amine for peptide bond formation, and a benzyl ester for C-terminal protection.

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the physicochemical properties, strategic applications, and detailed protocols for utilizing Benzyl 4-aminobutanoate tosylate in both solid-phase and solution-phase peptide synthesis. The protocols and insights provided herein are grounded in established chemical principles to ensure robust and reproducible outcomes.

Physicochemical Properties and Strategic Advantages

The utility of Benzyl 4-aminobutanoate tosylate stems from its distinct structural features. The tosylate counterion imparts greater lipophilicity and crystallinity compared to hydrochloride salts, which can improve handling and solubility in organic solvents.[3] The benzyl ester is a classic C-terminal protecting group, stable to the basic conditions used for Fmoc-group removal but readily cleaved under acidic conditions or by catalytic hydrogenation, offering strategic flexibility in deprotection schemes.[4][5]

| Property | Value | Reference |

| IUPAC Name | benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid | [1] |

| Molecular Formula | C₁₈H₂₃NO₅S | [6] |

| Molecular Weight | 365.4 g/mol | [6] |

| Topological Polar Surface Area | 115 Ų | [6] |

| Hydrogen Bond Donor Count | 2 | [6] |

| Hydrogen Bond Acceptor Count | 6 | [6] |

| Solubility (Water) | Low (hydrophobic) | [3] |

| Stability | Stable under dry conditions | [3] |

Application Note 1: Incorporation via Solid-Phase Peptide Synthesis (SPPS)

In SPPS, Benzyl 4-aminobutanoate tosylate serves as a building block to introduce a GABAergic linker into a growing peptide chain. It is coupled via its free amino terminus to the C-terminal carboxyl group of the peptide anchored to the solid support. This process requires neutralization of the tosylate salt in situ to liberate the nucleophilic primary amine.

Experimental Workflow: SPPS

Caption: SPPS workflow for incorporating Benzyl 4-aminobutanoate tosylate.

Detailed Protocol: SPPS Incorporation

This protocol assumes a 0.1 mmol scale synthesis on a standard Fmoc-Rink Amide resin.

Reagents and Materials:

-

Fmoc-protected peptide-resin

-

Benzyl 4-aminobutanoate tosylate

-

Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (MeOH)

-

Deprotection Solution: 20% (v/v) Piperidine in DMF

-

Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

-

Solid-phase synthesis vessel and shaker

Methodology:

-

Resin Swelling: Swell the peptide-resin (0.1 mmol) in DMF (5 mL) for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add 3 mL of 20% piperidine/DMF solution to the resin. Agitate for 5 minutes.

-

Drain and repeat with a fresh 3 mL of piperidine solution for 15 minutes to ensure complete deprotection.[7]

-

Drain the vessel and wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

-

-

Activation and Coupling:

-

In a separate vial, prepare the coupling solution:

-

Benzyl 4-aminobutanoate tosylate (146 mg, 0.4 mmol, 4 equiv.)

-

HATU (152 mg, 0.4 mmol, 4 equiv.)

-

Dissolve in 2 mL of DMF.

-

-

Add DIEA (139 µL, 0.8 mmol, 8 equiv.) to the coupling solution. The initial 4 equivalents neutralize the tosylate salt, and the subsequent 4 equivalents facilitate the carboxyl activation.[8]

-

Immediately add the activated coupling solution to the deprotected peptide-resin.

-

Agitate the reaction vessel at room temperature for 2 hours.

-

-

Reaction Monitoring:

-

Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test. A negative result (yellow beads) indicates successful coupling. If the test is positive (blue beads), the coupling step can be repeated (double coupling).[5]

-

-

Washing: Once the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL) to remove all soluble reagents and byproducts.[8] The resin is now ready for the next coupling cycle or final cleavage.

-

Cleavage and Global Deprotection:

-

Dry the resin under a high vacuum for at least 4 hours.

-

Add the pre-chilled cleavage cocktail (3 mL) to the resin and agitate at room temperature for 2-3 hours. Caution: Perform this step in a well-ventilated fume hood.[7]

-

The TFA in the cocktail will simultaneously cleave the peptide from the Rink Amide resin and deprotect the benzyl ester of the GABA moiety, yielding a free carboxylic acid.[9]

-

Filter the resin and collect the filtrate. Wash the resin with an additional 1 mL of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate dropwise into a 50 mL conical tube containing 40 mL of cold diethyl ether.

-

Centrifuge, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification via RP-HPLC.

-

Application Note 2: Use in Solution-Phase Peptide Synthesis (LPPS)

In LPPS, Benzyl 4-aminobutanoate tosylate is an excellent C-terminal component for coupling with an N-protected amino acid. The resulting dipeptide-like molecule can be deprotected at either the N-terminus (for chain elongation) or the C-terminus (to activate the carboxyl group for segment condensation). The orthogonality of the benzyl group (removed by hydrogenolysis) and standard N-terminal protecting groups like Boc (acid-labile) or Fmoc (base-labile) is a key advantage of this approach.[4][5]

Reaction Scheme: LPPS

Caption: Solution-phase coupling of a Boc-amino acid with Benzyl 4-aminobutanoate.

Detailed Protocol: LPPS Dipeptide Formation

This protocol describes the coupling of Boc-Alanine with Benzyl 4-aminobutanoate tosylate on a 1 mmol scale.

Reagents and Materials:

-

Boc-L-Alanine (Boc-Ala-OH)

-

Benzyl 4-aminobutanoate tosylate

-

Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

Additive: HOBt (Hydroxybenzotriazole)

-

Base: NMM (N-Methylmorpholine)

-

Solvents: DCM, Ethyl Acetate (EtOAc), 1M HCl, Saturated NaHCO₃, Saturated NaCl (brine)

-

Magnetic stirrer, round-bottom flask, separatory funnel

Methodology:

-

Reactant Preparation:

-

In a 50 mL round-bottom flask, dissolve Boc-Ala-OH (189 mg, 1.0 mmol) and HOBt (153 mg, 1.0 mmol) in 10 mL of DCM.

-

Cool the solution to 0°C in an ice bath.

-

-

Activation: Add EDC·HCl (211 mg, 1.1 mmol) to the cooled solution. Stir for 20 minutes at 0°C to activate the carboxylic acid.

-

Amine Component Preparation:

-

In a separate beaker, dissolve Benzyl 4-aminobutanoate tosylate (365 mg, 1.0 mmol) in 5 mL of DCM.

-

Add NMM (110 µL, 1.0 mmol) to neutralize the tosylate salt and liberate the free amine. Stir for 5 minutes.

-

-

Coupling Reaction:

-

Add the amine solution from step 3 to the activated acid solution from step 2.

-

Remove the ice bath and allow the reaction to stir at room temperature overnight.

-

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting Boc-Ala-OH is consumed.

-

Aqueous Work-up:

-

Transfer the reaction mixture to a separatory funnel and dilute with an additional 20 mL of DCM.

-

Wash the organic layer sequentially with:

-

1M HCl (2 x 15 mL) to remove excess base and unreacted EDC.

-

Saturated NaHCO₃ solution (2 x 15 mL) to remove HOBt and any remaining acid.

-

Brine (1 x 15 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

-

-

Purification: Purify the crude solid/oil via flash column chromatography (using a gradient of Ethyl Acetate in Hexanes) or recrystallization to yield the pure protected dipeptide, Boc-Ala-GABA-OBzl.

Best Practices and Troubleshooting

-

Incomplete Coupling (SPPS): For sterically hindered couplings, consider using a more potent coupling reagent like HATU or performing a second coupling step (double coupling) to drive the reaction to completion.[10]

-

Solubility Issues: While the tosylate salt improves crystallinity, the free base form can be an oil. Ensure complete dissolution before adding to the reaction.

-

Peptide Precipitation (Cleavage): Highly hydrophobic peptides may not precipitate well from cold diethyl ether.[11][12] If no precipitate forms, consider concentrating the TFA/ether mixture under a stream of nitrogen or by rotary evaporation, then redissolving the residue directly in an appropriate buffer for HPLC purification.[11]

-

Benzyl Ester Stability: The benzyl ester is stable to piperidine (Fmoc deprotection) but labile to strong acids like TFA and HF.[8] For orthogonal cleavage, catalytic hydrogenation (H₂, Pd/C) can be used to selectively remove the benzyl group while leaving acid-labile side-chain protecting groups (e.g., Boc, tBu) intact.[13]

References

-

Huang, W. et al. (2020). Synthesis of Branched Peptides via a Side-Chain Benzyl Ester. Methods in Molecular Biology. [Link]

-

PubChem. 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. [Link]

-

Fields, G.B. (Editor). (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a: Synthesis of Peptides and Peptidomimetics. [Link]

-

J&K Scientific LLC. g-Aminobutyric acid benzyl ester p-tosylate | 26727-22-0. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Li, P. et al. (2012). Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. Organic & Biomolecular Chemistry. [Link]

-

Chemistry LibreTexts. Peptide Synthesis- Solution-Phase. [Link]

-

Reddit user discussion. (2023). Peptide synthesis troubleshooting. r/OrganicChemistry. [Link]

-

Pandit, G. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? ResearchGate. [Link]

-

Chem-Impex. γ-Aminobutyric acid benzyl ester p-tosylate. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. bachem.com [bachem.com]

- 6. 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate | C18H23NO5S | CID 20071800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. peptide.com [peptide.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. bachem.com [bachem.com]

- 11. reddit.com [reddit.com]

- 12. researchgate.net [researchgate.net]

- 13. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]

Perfecting Purity: A Detailed Guide to the Recrystallization of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Purification in Pharmaceutical Intermediates

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a key organic salt with significant applications in pharmaceutical synthesis and drug development.[1] Its utility as a building block necessitates a high degree of purity to ensure the efficacy, safety, and reproducibility of subsequent synthetic transformations and the final active pharmaceutical ingredient (API). The presence of impurities, such as unreacted starting materials or byproducts from its synthesis, can lead to undesirable side reactions, lower yields, and compromised biological activity.

Recrystallization stands as a powerful and widely employed technique for the purification of solid organic compounds, predicated on the principle of differential solubility.[2] This application note provides a comprehensive, in-depth guide to the purification of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate via recrystallization. We will delve into the theoretical underpinnings of solvent selection, present a detailed, step-by-step protocol, and offer expert insights into troubleshooting and optimization.

Understanding the Science: The Principles of Recrystallization

Recrystallization is a purification process that leverages the differences in solubility of a compound and its impurities in a given solvent at varying temperatures. The ideal recrystallization solvent will exhibit high solubility for the target compound at an elevated temperature and low solubility at a reduced temperature. Conversely, impurities should either be sparingly soluble at high temperatures or remain highly soluble at low temperatures.

The process involves dissolving the impure solid in a minimal amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. The slow and controlled nature of crystal growth preferentially incorporates molecules of the desired compound, effectively excluding impurities which remain in the surrounding solution, known as the mother liquor.

Solvent Selection: The Cornerstone of a Successful Recrystallization

The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, a tosylate salt of an amino acid ester, the selection process is guided by both empirical data and general principles of organic chemistry. While detailed solubility data for this specific compound is not widely published, literature on similar tosylate salts provides valuable insights. Generally, for tosylates, ethyl acetate is often a suitable solvent.[3][4] Furthermore, for Benzyl 4-aminobutanoate 4-methylbenzenesulfonate, recrystallization from ethanol or methanol has been shown to significantly improve purity.[2]

Key Solvent Selection Criteria:

-

Solubility Profile: The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

-

Inertness: The solvent must not react with the compound being purified.

-

Boiling Point: A moderately low boiling point is desirable to facilitate easy removal of the solvent from the purified crystals.

-

Impurity Solubility: Impurities should be either insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor).

-

Safety: The solvent should have a favorable safety profile regarding toxicity and flammability.

Based on available information, a primary solvent system of ethanol is recommended. Alternative systems, such as isopropanol or a mixed solvent system of ethyl acetate/hexane, can be explored for optimization.

Visualizing the Workflow: Recrystallization Process Diagram

Caption: A schematic overview of the key stages in the recrystallization process.

Detailed Protocol for the Recrystallization of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

This protocol is designed for laboratory-scale purification and can be scaled accordingly with appropriate modifications.

Materials and Equipment:

-

Crude Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

-

Ethanol (reagent grade)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring capabilities

-

Condenser

-

Buchner funnel and flask

-

Vacuum source

-

Filter paper

-

Spatula

-

Glass stirring rod

-

Ice bath

Safety Precautions:

-

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is classified as a skin and eye irritant and may cause respiratory irritation.[5]

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ethanol is flammable; avoid open flames and use a hot plate for heating.

Step-by-Step Methodology:

1. Dissolution:

-

Place the crude Benzyl 4-aminobutanoate 4-methylbenzenesulfonate into an appropriately sized Erlenmeyer flask.

-

Add a magnetic stir bar to the flask.

-

Begin adding a small volume of ethanol to the flask.

-

Gently heat the mixture on a hot plate with stirring. The use of a condenser is recommended to prevent solvent loss, especially during prolonged heating.

-

Continue to add small portions of hot ethanol until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery of the purified product. An excess of solvent will result in a lower yield.

2. Decolorization (if necessary):

-

If the hot solution is colored due to impurities, a small amount of activated charcoal can be added.

-

Boil the solution with the charcoal for a few minutes.

-

Perform a hot gravity filtration to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.

3. Crystallization:

-

Once the solid is fully dissolved (and filtered, if necessary), remove the flask from the heat source.

-

Allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

-

Cover the mouth of the flask to prevent contamination.

-

As the solution cools, crystals of pure Benzyl 4-aminobutanoate 4-methylbenzenesulfonate should begin to form.

4. Maximizing Yield:

-

Once the flask has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.

5. Isolation of Crystals:

-

Set up a Buchner funnel with a piece of filter paper that fits snugly and wet the paper with a small amount of cold ethanol.

-

Turn on the vacuum source and pour the cold crystalline mixture (the "slurry") into the funnel.

-

Use a spatula to transfer any remaining crystals from the flask.

6. Washing the Crystals:

-

With the vacuum still applied, wash the crystals with a small amount of ice-cold ethanol. This will remove any residual mother liquor containing dissolved impurities that may be adhering to the crystal surfaces. It is important to use cold solvent to minimize the loss of the purified product.

7. Drying the Purified Product:

-

Continue to draw air through the Buchner funnel for several minutes to partially dry the crystals.

-

Transfer the purified crystals to a watch glass or drying dish and allow them to air dry completely, or dry them in a vacuum oven at a temperature well below the compound's melting point.

8. Purity Assessment:

-

The purity of the recrystallized product should be assessed by measuring its melting point and comparing it to the literature value (if available) or to the melting point of the crude material. A sharp melting point range close to the expected value is indicative of high purity.

-

Further characterization by techniques such as NMR or HPLC can also be performed to confirm purity.

Quantitative Data Summary

| Parameter | Recommended Value/Range | Rationale |

| Solvent | Ethanol | Demonstrated to improve purity to >97%.[2] |

| Alternative Solvents | Isopropanol, Ethyl Acetate/Hexane | General suitability for tosylate salts.[3][4] |

| Cooling Rate | Slow, ambient cooling followed by an ice bath | Promotes the formation of large, pure crystals. |

| Washing Solvent | Ice-cold ethanol | Minimizes dissolution of the purified product while removing impurities. |

Troubleshooting Common Recrystallization Issues

-

Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the melting point of the compound being lower than the boiling point of the solvent. To remedy this, try reheating the solution and adding more solvent, or switch to a lower-boiling point solvent.

-

No Crystal Formation: If crystals do not form upon cooling, it may be because too much solvent was used or the solution is supersaturated. Try scratching the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. Adding a "seed crystal" of the pure compound can also initiate crystallization.

-

Low Recovery: A low yield can result from using too much solvent, premature crystallization during hot filtration, or washing the crystals with solvent that is not sufficiently cold.

Conclusion

The recrystallization of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a critical step in ensuring its suitability for pharmaceutical applications. By carefully selecting an appropriate solvent system and meticulously following a well-designed protocol, researchers can effectively remove impurities and obtain a product of high purity. The detailed methodology and expert insights provided in this application note serve as a valuable resource for scientists and professionals in the field of drug development, enabling the consistent and reliable purification of this important synthetic intermediate.

References

-

University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

University of Rochester. (n.d.). Purification: How To. Department of Chemistry. Retrieved from [Link]

- Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them.... Retrieved from [Link]

-

ChemSynthesis. (n.d.). benzyl 4-methylbenzenesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). US5118815A - Method for crystallization of amino acids.

-

J&K Scientific LLC. (n.d.). g-Aminobutyric acid benzyl ester p-tosylate. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl p-methylbenzenesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Industrial scale-up synthesis of benzyl 4-aminobutanoate 4-methylbenzenesulfonate

An Application Note and Protocol for the Industrial Scale-Up Synthesis of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate

Abstract

This application note provides a comprehensive, in-depth technical guide for the industrial scale-up synthesis of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate (CAS No. 26727-22-0). This compound, a tosylate salt of the benzyl ester of γ-aminobutyric acid (GABA), is a valuable intermediate in pharmaceutical development and neuroscience research.[1] The protocol detailed herein is based on the robust and efficient Fischer-Speier esterification, optimized for safety, scalability, and high yield. We elaborate on the mechanistic rationale behind the process choices, present a detailed step-by-step manufacturing protocol, outline critical in-process controls (IPCs), and provide thorough analytical methods for quality assurance. This guide is intended for researchers, process chemists, and drug development professionals tasked with transitioning this synthesis from the laboratory to a production environment.

Introduction and Strategic Overview

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a stable, crystalline solid that serves as a protected form of the neurotransmitter GABA. The benzyl ester moiety enhances lipophilicity, which can be advantageous for prodrug strategies aimed at increasing bioavailability or crossing the blood-brain barrier.[2][3] The 4-methylbenzenesulfonate (tosylate) counter-ion imparts crystallinity, facilitating purification and improving handling characteristics compared to the free amine.

The selected synthetic strategy is a one-pot, three-component reaction involving GABA, benzyl alcohol, and p-toluenesulfonic acid (TsOH). This approach is superior for industrial applications due to its high atom economy, reduced number of unit operations, and operational simplicity.[4] TsOH serves a dual role: first as the acid catalyst for the esterification reaction, and second as the counter-ion that forms the final salt product, thereby driving the reaction to completion and simplifying isolation.[5]

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | benzyl 4-aminobutanoate;4-methylbenzenesulfonic acid[6] |

| CAS Number | 26727-22-0[6] |

| Molecular Formula | C₁₈H₂₃NO₅S[6] |

| Molecular Weight | 365.4 g/mol [6] |

| Appearance | White to off-white solid |

| InChI Key | AVEADJJUOBFQIQ-UHFFFAOYSA-N[1][7][8][9] |

Mechanistic Rationale and Process Design

The core of this synthesis is the Fischer-Speier esterification. The mechanism involves the protonation of the carboxylic acid of GABA by the strong acid, TsOH, which activates the carbonyl carbon towards nucleophilic attack by benzyl alcohol. A critical aspect of driving this equilibrium reaction to completion is the continuous removal of the water byproduct.

For industrial-scale production, the choice of solvent for azeotropic water removal is paramount. While benzene was historically used, its toxicity precludes its use in modern manufacturing.[4][5] Toluene is a common substitute; however, it requires higher reflux temperatures that can sometimes lead to side reactions or racemization in chiral systems.[4] We have selected cyclohexane as the optimal solvent. Its water azeotrope boils at a lower temperature (~69 °C) than that of toluene (~84 °C), offering a milder reaction condition that minimizes potential degradation. Furthermore, cyclohexane is considered a more environmentally acceptable solvent for industrial use.[4][5]

Caption: Figure 1: One-pot synthesis via Fischer-Speier esterification.

Industrial Manufacturing Protocol

This protocol is designed for a nominal 100 L batch size, yielding approximately 10-12 kg of the final product. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).

Equipment and Materials

-

Equipment:

-

150 L Glass-Lined Reactor with overhead agitation, reflux condenser, temperature probe, and nitrogen inlet.

-

Dean-Stark trap or equivalent phase separator (appropriately sized).

-

Heating/cooling mantle for the reactor.

-

200 L precipitation vessel with agitation.

-

Nutsche filter-dryer or centrifuge and vacuum oven.

-

Calibrated scales and pumps for material transfer.

-

-

Materials:

-

4-Aminobutanoic Acid (GABA): 3.00 kg (29.1 mol)

-

p-Toluenesulfonic Acid Monohydrate: 5.82 kg (30.6 mol, 1.05 eq)

-

Benzyl Alcohol: 15.7 kg (145.5 mol, 5.0 eq)

-

Cyclohexane: 90 L

-

Ethyl Acetate: 60 L (for precipitation)

-

Step-by-Step Synthesis Procedure

-

Reactor Charging:

-

Charge the 150 L reactor with 4-Aminobutanoic Acid (3.00 kg), p-Toluenesulfonic Acid Monohydrate (5.82 kg), Benzyl Alcohol (15.7 kg), and Cyclohexane (90 L).

-

Begin agitation at a moderate speed (e.g., 60-80 RPM).

-

Purge the reactor headspace with nitrogen.

-

-

Azeotropic Dehydration and Reaction:

-

Heat the reactor contents to reflux (approx. 80-85°C). Water will begin to co-distill with the cyclohexane.

-

Collect the water in the Dean-Stark trap. The upper cyclohexane layer should be continuously returned to the reactor.

-

In-Process Control 1 (IPC-1): Monitor the rate of water collection. The theoretical amount of water to be collected is approximately 0.52 L from GABA esterification plus 0.55 L from the TsOH monohydrate, totaling ~1.07 L.

-

Maintain reflux for 4-6 hours, or until water evolution ceases.[4]

-

In-Process Control 2 (IPC-2): Take a sample from the reaction mixture and analyze by HPLC to confirm the consumption of GABA (target: <1.0% remaining).

-

-

Cooling and Precipitation:

-

Once the reaction is complete, cool the mixture to room temperature (20-25°C).

-

Transfer the reaction mixture to the 200 L precipitation vessel.

-

While stirring, slowly add Ethyl Acetate (60 L) over a period of 1 hour. The product will precipitate as a white solid.[4]

-

Continue stirring the resulting slurry for an additional 1-2 hours to ensure complete crystallization.

-

-

Isolation and Drying:

-

Filter the solid product using a Nutsche filter-dryer or centrifuge.

-

Wash the filter cake with 15 L of fresh Ethyl Acetate to remove residual benzyl alcohol and other impurities.

-

Dry the product under vacuum at 45-50°C until the loss on drying (LOD) is less than 0.5%.

-

Process Workflow Visualization

Caption: Figure 2: Step-by-step industrial production workflow.

Quality Control and Analytical Specifications

To ensure the final product meets the required standards for pharmaceutical use, a rigorous set of analytical tests must be performed.

Table 2: Final Product Specifications

| Test | Method | Specification |

| Appearance | Visual | White to off-white crystalline solid |

| Identity | ¹H NMR, FTIR | Conforms to reference standard |

| Purity | HPLC (Area %) | ≥ 99.0% |

| Melting Point | USP <741> | 144-148 °C |

| Residual Solvents | GC-HS | Cyclohexane ≤ 3880 ppm, Ethyl Acetate ≤ 5000 ppm |

| Loss on Drying | USP <731> | ≤ 0.5% |

Safety, Health, and Environmental (SHE) Considerations

Industrial scale-up requires a stringent focus on safety. The primary hazards are associated with the raw materials and the process conditions.

Table 3: Hazard Identification and Mitigation

| Substance | GHS Hazards[6] | Recommended Mitigation Measures |

| p-Toluenesulfonic Acid | Skin Corrosion/Irritation (Cat. 1), Serious Eye Damage (Cat. 1) | Use closed-system charging. Wear acid-resistant gloves, goggles, and face shield. |

| Benzyl Alcohol | Acute Toxicity, Oral (Cat. 4), Eye Irritation (Cat. 2A) | Handle in a well-ventilated area. Avoid inhalation of vapors. |

| Cyclohexane | Flammable Liquid (Cat. 2), Skin Irritation (Cat. 2), Aspiration Hazard (Cat. 1) | Use in an explosion-proof environment. Ground all equipment. Ensure adequate ventilation. |

| Product | Skin Irritation (Cat. 2), Eye Irritation (Cat. 2A), May cause respiratory irritation (STOT SE 3)[6] | Avoid dust generation during handling and packaging. Use local exhaust ventilation. |

Process Safety: The reaction is exothermic upon initial mixing but is manageable with standard reactor cooling systems. The use of flammable cyclohexane necessitates an inert atmosphere (nitrogen) and adherence to all protocols for handling flammable liquids.

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction (High GABA in IPC) | 1. Insufficient reaction time/temperature.2. Water ingress into the system. | 1. Extend reflux time for 1-2 hours and re-test.2. Check all seals and joints on the reactor and condenser for leaks. |

| Low Yield | 1. Incomplete precipitation.2. Product loss during filtration/transfer. | 1. Cool the slurry to 0-5°C before filtration.2. Ensure efficient transfer and washing techniques. |

| Product Fails Purity Spec | 1. Insufficient washing of the filter cake.2. Inadequate phase separation during reflux. | 1. Increase the volume of the ethyl acetate wash.2. Ensure the Dean-Stark trap is functioning correctly and no water is returning to the reactor. |

Conclusion

The protocol described provides a scalable, efficient, and robust method for the industrial synthesis of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate. By employing a one-pot Fischer-Speier esterification with azeotropic water removal in cyclohexane, this process minimizes unit operations while maximizing yield and purity. Adherence to the detailed procedural steps, in-process controls, and safety guidelines will ensure the consistent and safe production of this important pharmaceutical intermediate.

References

-

PubChem. (n.d.). 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

Bolchi, C., Bavo, F., & Pallavicini, M. (n.d.). One-step preparation of enantiopure L- or D-amino acid benzyl esters. AIR Unimi. Retrieved from [Link]

-

Al-Gharabli, S. I., et al. (2015). Microwave assisted facile synthesis of amino acid benzyl ester p-toluenesulfonate and hydrochloride salts. ResearchGate. Retrieved from [Link]

- Gallop, M. A. (1991). GABA esters and GABA analog esters. U.S. Patent No. 5,051,448A. Google Patents.

-

Nesterkina, M., et al. (2020). Synthesis and Pharmacological Properties of Novel Esters Based on Monocyclic Terpenes and GABA. ResearchGate. Retrieved from [Link]

-

R. G. de la Torre, et al. (2017). An eco-friendly tandem tosylation/Ferrier N-glycosylation of amines catalyzed by Er(OTf)3. Tetrahedron Letters. Retrieved from [Link]

-

J&K Scientific LLC. (n.d.). g-Aminobutyric acid benzyl ester p-tosylate | 26727-22-0. Retrieved from [Link]

-

ResearchGate. (2017, July 20). I want a method for the reaction of tosylate with amine in basic media. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Bolchi, C., et al. (2017). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. ResearchGate. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzyl alcohol, o-amino. Retrieved from [Link]

-

ResearchGate. (n.d.). General method to prepare amino acids benzyl esters and to isolate them as p-toluenesulfonic acid salts. Retrieved from [Link]

-

Emanuele, J. J., & Dudley, H. W. (1987). Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid. PubMed. Retrieved from [Link]

-

Master Organic Chemistry. (2015, March 10). Tosylates And Mesylates. Retrieved from [Link]

-

MDPI. (2022). Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. Retrieved from [Link]

-

Organic Preparations and Procedures International. (1999). A Simple and Efficient Synthesis of γ-Aminobutyric Acid (GABA) Derivatives. ResearchGate. Retrieved from [Link]

-

PubChem. (n.d.). gamma-Aminobutyric acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

XMB. (2014, October 23). Procedure of tosylation of p-aminochlorobenzene. Retrieved from [Link]

-

Ngassa, F. N., et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. Retrieved from [Link]

-

PubChem. (n.d.). Benzyl tosylate. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (2006). Process for manufacture of quaternary ammonium tosylate salts of cinnamidoalkylamines and/or benzamidoalkylamines.

- Google Patents. (2016). Preparation method of glycine benzyl ester toluene-4-sulfonate.

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. US5051448A - GABA esters and GABA analog esters - Google Patents [patents.google.com]

- 3. Gamma-aminobutyric acid esters. 1. Synthesis, brain uptake, and pharmacological studies of aliphatic and steroid esters of gamma-aminobutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. air.unimi.it [air.unimi.it]

- 5. researchgate.net [researchgate.net]

- 6. 4-Methylbenzene-1-sulfonic acid; benzyl 4-aminobutanoate | C18H23NO5S | CID 20071800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzyl 4-aminobutanoate 4-methylbenzenesulfonate [cymitquimica.com]

- 8. Benzyl 4-aminobutanoate 4-methylbenzenesulfonate [cymitquimica.com]

- 9. Benzyl 4-aminobutanoate 4-methylbenzenesulfonate [cymitquimica.com]

Troubleshooting & Optimization

Preventing hydrolysis of benzyl 4-aminobutanoate 4-methylbenzenesulfonate during workup

Mitigating Hydrolysis During Experimental Workup

Last Updated: 2026-01-15

Welcome to the technical support guide for handling Benzyl 4-aminobutanoate 4-methylbenzenesulfonate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of hydrolysis during the workup phase of experiments involving this compound. Our goal is to equip you with the knowledge to maximize your yield and purity.

Introduction to the Challenge

Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is a valuable intermediate in various synthetic pathways.[1][2] However, its structure contains two key moieties susceptible to hydrolysis: a benzyl ester and a tosylate salt.[3][4] The primary challenge during the workup is the inadvertent cleavage of the benzyl ester bond, which reverts the molecule to 4-aminobutanoic acid and benzyl alcohol. This is a common issue encountered during aqueous wash steps designed to remove catalysts and other water-soluble impurities.[5] This guide will walk you through the causes of this hydrolysis and provide robust protocols to prevent it.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of hydrolysis of my compound during workup?

A1: Hydrolysis of Benzyl 4-aminobutanoate 4-methylbenzenesulfonate is primarily catalyzed by the presence of acid or base in an aqueous environment.[6] During a typical workup, aqueous solutions are used to wash the organic layer, creating an environment ripe for this unwanted side reaction.[5] The benzyl ester is particularly sensitive to both acidic and basic conditions, while the tosylate salt is generally stable but can be affected by significant changes in pH.[4][7]

Q2: How can I visually or analytically detect if hydrolysis has occurred?

A2: The most common indicator of hydrolysis is a reduced yield of your desired product. Analytically, you can confirm hydrolysis by:

-

Thin-Layer Chromatography (TLC): The appearance of a new, more polar spot corresponding to 4-aminobutanoic acid.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The emergence of peaks corresponding to 4-aminobutanoic acid and benzyl alcohol in the ¹H or ¹³C NMR spectrum of your crude product.[5]

-

Infrared (IR) Spectroscopy: The appearance of a broad O-H stretch characteristic of a carboxylic acid.[5]

Q3: Is the tosylate salt also at risk of hydrolysis?

A3: While the benzyl ester is the more immediate concern, p-toluenesulfonic acid and its salts can be involved in hydrolysis reactions, particularly at higher temperatures in the presence of water.[4] However, under typical workup conditions, the tosylate salt is relatively stable.[8] The primary focus should be on preserving the ester linkage.

Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues

This section provides a structured approach to identifying and resolving common issues leading to the hydrolysis of your compound during workup.

| Issue | Potential Cause | Recommended Solution |

| Low or No Product Yield | Ester Hydrolysis (Saponification): Presence of water and base in the reaction mixture or during workup.[9] | Use anhydrous solvents and ensure all glassware is thoroughly dried before use.[10] During workup, use a saturated sodium bicarbonate solution for washes to remove acidic byproducts, but avoid strong bases like NaOH or KOH.[5] |